cis-4-Aminomethyl-L-proline
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Overview
Description
(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that features a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reductive amination of a suitable aldehyde, followed by hydrogenolysis and sulfonamide synthesis . The final step often involves the deprotection of the N-Boc group to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding steps and cost-effective reagents to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often used to reduce carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure without the aminomethyl and carboxylic acid groups.
Pyrrolidine-2-one: Contains a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Features two carbonyl groups at the second and fifth positions.
Uniqueness
(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its chiral centers and functional groups make it a versatile building block in synthetic chemistry and a valuable compound in medicinal research.
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5+/m1/s1 |
InChI Key |
XKVIHRYANZKLQC-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CN |
Canonical SMILES |
C1C(CNC1C(=O)O)CN |
Origin of Product |
United States |
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